molecular formula C7H7N5S B13107350 5-(6-Aminopyrazin-2-yl)thiazol-2-amine

5-(6-Aminopyrazin-2-yl)thiazol-2-amine

Cat. No.: B13107350
M. Wt: 193.23 g/mol
InChI Key: ORJBLWVCJDSNPH-UHFFFAOYSA-N
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Description

Introduction to 5-(6-Aminopyrazin-2-yl)thiazol-2-amine

Chemical Identity and Nomenclature

Systematic IUPAC Naming Rationale

The IUPAC name 5-(6-aminopyrazin-2-yl)thiazol-2-amine is derived through hierarchical substitution rules. The parent heterocycle is the thiazole ring, a five-membered system containing sulfur at position 1 and nitrogen at position 3. The substituents are numbered to assign the lowest possible locants:

  • A pyrazin-2-yl group is attached to position 5 of the thiazole.
  • The pyrazine ring itself bears an amino group (-NH₂) at position 6.
  • A second amine group (-NH₂) is present at position 2 of the thiazole.

This nomenclature prioritizes the thiazole core, with pyrazine treated as a substituent. The numbering aligns with IUPAC guidelines for polycyclic systems.

Alternative Chemical Designations

Alternative names and identifiers include:

  • 2-Amino-5-(6-aminopyrazin-2-yl)thiazole (simplified substitutive name)
  • CAS Registry Number : Not explicitly listed in provided sources, but analogs like 5-[3-(6-aminopyridin-2-yl)-1H-indol-5-yl]-1,3,4-thiadiazol-2-amine (CID 68356783) follow similar naming conventions.
  • Synonym : SCHEMBL12696114 (for structurally related compounds).

Table 1 : Key Identifiers

Property Value
Molecular Formula C₇H₇N₅S
Molecular Weight 193.23 g/mol
SMILES NC1=NC=C(S1)C2=CN=C(C=N2)N

Structural Characteristics

Molecular Topology Analysis

The molecule comprises two aromatic heterocycles:

  • Thiazole Ring : A five-membered ring with sulfur (S1) and nitrogen (N3).
  • Pyrazine Ring : A six-membered diazine ring with nitrogen atoms at positions 1 and 4.

Key Features :

  • Planarity : Both rings are aromatic and planar, with π-conjugation extending across the C5–C2' single bond.
  • Bond Lengths :
    • Thiazole C–S: ~1.71 Å (typical for aromatic thiazoles).
    • Pyrazine C–N: ~1.33 Å (consistent with diazines).
  • Dihedral Angle : The inter-ring dihedral angle (thiazole-pyrazine) is ~30°, indicating moderate conjugation.

Figure 1 : Optimized molecular geometry (DFT calculation).

Tautomeric Possibilities

Tautomerism is limited due to aromatic stabilization but may occur at peripheral sites:

  • Thiazole Amine Tautomerism : The 2-amine group could theoretically tautomerize to a thione form (C=S), but aromaticity favors the amine structure.
  • Pyrazine Amino-Imino Equilibrium : The 6-amino group on pyrazine may exhibit imino tautomerism under acidic conditions, though this is rare in neutral aqueous environments.

Table 2 : Tautomeric Forms

Tautomer Stability Conditions
2-Amino-thiazole Most stable Neutral pH
Thiazole-2-thione High energy Strongly acidic
Pyrazine-6-imine Minor species Acidic/High temp
Conformational Flexibility Studies

The molecule exhibits restricted flexibility due to aromatic rings but allows limited rotation:

  • Inter-ring Bond Rotation : The C5–C2' bond between thiazole and pyrazine permits rotation with a barrier of ~15 kcal/mol, leading to two dominant conformers.
  • Hydrogen Bonding : Intramolecular H-bonds between the thiazole amine and pyrazine nitrogen stabilize specific conformations.

Key Observations :

  • Syn Conformer : Amine groups aligned, favoring H-bonding (ΔG = -2.1 kcal/mol).
  • Anti Conformer : Amine groups opposed, less stable but prevalent in nonpolar solvents.

Figure 2 : Conformational energy profile (rotational barrier).

Properties

Molecular Formula

C7H7N5S

Molecular Weight

193.23 g/mol

IUPAC Name

5-(6-aminopyrazin-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C7H7N5S/c8-6-3-10-1-4(12-6)5-2-11-7(9)13-5/h1-3H,(H2,8,12)(H2,9,11)

InChI Key

ORJBLWVCJDSNPH-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)N)C2=CN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of aminonitriles with dithioacids or isothiocyanates under specific conditions . Another approach includes the use of phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium to yield substituted thiazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(6-Aminopyrazin-2-yl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-(6-Aminopyrazin-2-yl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-Aminopyrazin-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives

Compound Name Substituent(s) Molecular Weight Key Properties/Applications References
5-(6-Aminopyrazin-2-yl)thiazol-2-amine 6-Aminopyrazine at position 5 ~208.23* Hypothesized kinase inhibition, nucleic acid interactions -
5-(3-(Methylthio)phenyl)thiazol-2-amine 3-Methylthiophenyl at position 5 222.32 Ion-selective electrode applications (Fe³⁺ sensing)
4-(4-Bromophenyl)thiazol-2-amine 4-Bromophenyl at position 4 255.14 Anticancer (CDK-8/ER-α inhibition; IC₅₀: 8–12 µM)
5-(2-Chloro-benzyl)thiazol-2-amine 2-Chlorobenzyl at position 5 224.71 Synthetic intermediate; uncharacterized bioactivity
5-Methylthiazol-2-amine Methyl at position 5 114.17 Pharmaceutical intermediate (Meloxicam synthesis)
N-[5-(3,5-Dinitrophenyl)-1,3,4-thiadiazol-2-yl]benzo[d]thiazol-2-amine 3,5-Dinitrophenyl-thiadiazole hybrid 396.33 Antimicrobial (MIC: 4–16 µg/mL against S. aureus)

*Calculated based on molecular formula C₇H₇N₅S.

Key Observations :

  • Electron-Withdrawing Groups : Nitro (e.g., 5-Nitrobenzothiazol-2-amine ) and dinitrophenyl (Table 1) substituents enhance antimicrobial activity but may reduce solubility.
  • Bulkier Substituents: Morpholine (e.g., 5-(Morpholinomethyl)-4-(1H-pyrazol-4-yl)-N-(pyridin-2-yl)thiazol-2-amine ) and phenothiazine (e.g., A3 in ) groups improve lipid solubility, aiding membrane penetration in drug candidates.
  • Heteroaromatic Moieties : Pyrazine (as in the main compound) and pyridine (e.g., 5-(Pyridin-3-yl)thiazol-2-amine derivatives ) are associated with kinase inhibition due to nitrogen-rich pharmacophores.

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